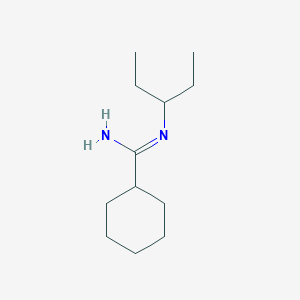
N'-pentan-3-ylcyclohexanecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-pentan-3-ylcyclohexanecarboximidamide is an organic compound that belongs to the class of carboximidamides This compound is characterized by the presence of a cyclohexane ring attached to a carboximidamide group, with a pentan-3-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-pentan-3-ylcyclohexanecarboximidamide typically involves the reaction of cyclohexanecarboxylic acid with pentan-3-ylamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the formation of the carboximidamide group. Common dehydrating agents used in this synthesis include thionyl chloride or phosphorus trichloride.
Industrial Production Methods
In an industrial setting, the production of N’-pentan-3-ylcyclohexanecarboximidamide can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-pentan-3-ylcyclohexanecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
N’-pentan-3-ylcyclohexanecarboximidamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’-pentan-3-ylcyclohexanecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by forming a stable complex with the active site, thereby preventing substrate binding. The pathways involved in its action include signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-butylcyclohexanecarboximidamide
- N’-hexylcyclohexanecarboximidamide
- N’-propylcyclohexanecarboximidamide
Uniqueness
N’-pentan-3-ylcyclohexanecarboximidamide is unique due to its specific pentan-3-yl substituent, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications.
Eigenschaften
Molekularformel |
C12H24N2 |
|---|---|
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
N'-pentan-3-ylcyclohexanecarboximidamide |
InChI |
InChI=1S/C12H24N2/c1-3-11(4-2)14-12(13)10-8-6-5-7-9-10/h10-11H,3-9H2,1-2H3,(H2,13,14) |
InChI-Schlüssel |
ITWOECPNUBXVMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)N=C(C1CCCCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


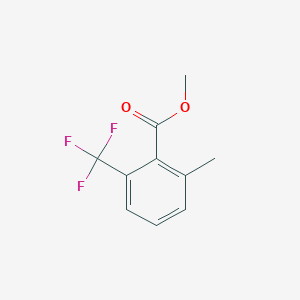
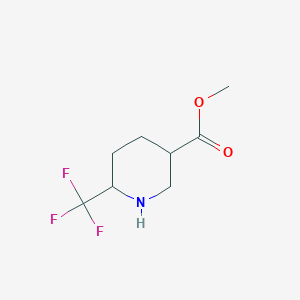
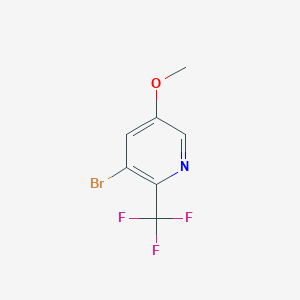
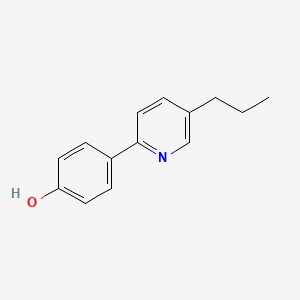

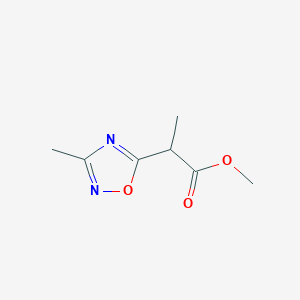
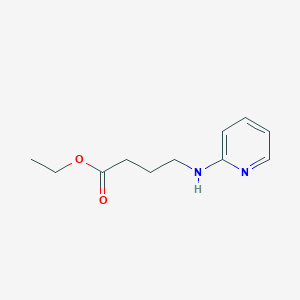
![7-Nitro-3-(trifluoromethyl)imidazo[5,1-b][1,3]thiazole](/img/structure/B13880137.png)
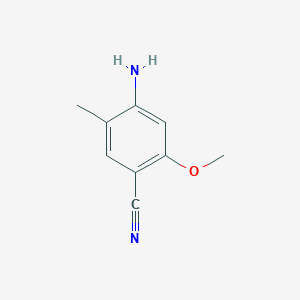
![5-Bromo-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13880154.png)
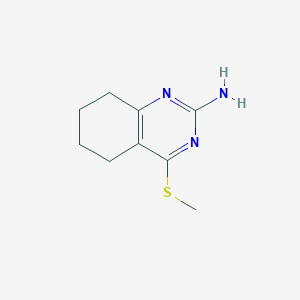
![Methyl 4-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate](/img/structure/B13880161.png)
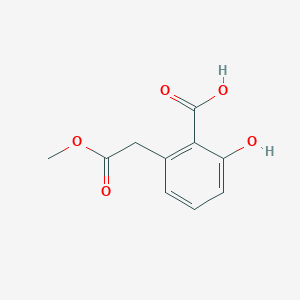
![4-[4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-propan-2-ylpyrimidin-2-amine](/img/structure/B13880174.png)
